5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-nitroaniline with pyrrolidine under specific conditions to form 5-chloro-2-pyrrolidin-1-ylaniline. This intermediate is then converted to its dihydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
5-Chloro-2-pyrrolidin-1-ylbenzeneamine: Similar structure but different functional groups.
2-Chloro-5-(chloromethyl)pyridine: Different core structure but similar chlorine substitution.
Pyrrolopyrazine derivatives: Different core structure but similar pyrrolidine ring
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVAWWROZONCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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